molecular formula C17H18N2O2S B1645757 ethyl6-(4-ethylphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate

ethyl6-(4-ethylphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate

Cat. No.: B1645757
M. Wt: 314.4 g/mol
InChI Key: PYOFRWGMSZHPBL-UHFFFAOYSA-N
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Description

ethyl6-(4-ethylphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate is a heterocyclic compound that features an imidazo[2,1-B]thiazole core. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl6-(4-ethylphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

ethyl6-(4-ethylphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .

Scientific Research Applications

ethyl6-(4-ethylphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl6-(4-ethylphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate involves its interaction with specific molecular targets. For example, it may bind to DNA or proteins, leading to the inhibition of essential biological processes. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ethyl6-(4-ethylphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl group and ester functionality contribute to its solubility and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H18N2O2S

Molecular Weight

314.4 g/mol

IUPAC Name

ethyl 6-(4-ethylphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate

InChI

InChI=1S/C17H18N2O2S/c1-4-12-6-8-13(9-7-12)14-10-19-11(3)15(16(20)21-5-2)22-17(19)18-14/h6-10H,4-5H2,1-3H3

InChI Key

PYOFRWGMSZHPBL-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C2=CN3C(=C(SC3=N2)C(=O)OCC)C

Canonical SMILES

CCC1=CC=C(C=C1)C2=CN3C(=C(SC3=N2)C(=O)OCC)C

Origin of Product

United States

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